molecular formula C5H3CuO2S B1631178 Copper(I) thiophene-2-carboxylate CAS No. 68986-76-5

Copper(I) thiophene-2-carboxylate

Cat. No.: B1631178
CAS No.: 68986-76-5
M. Wt: 190.69 g/mol
InChI Key: SFJMFSWCBVEHBA-UHFFFAOYSA-M
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Description

Copper(I) thiophene-2-carboxylate (CuTC, C₅H₃CuO₂S, MW 190.69) is a red-brown, air- and light-sensitive powder with a boiling point of 260°C . It serves as a versatile catalyst in organic synthesis, particularly in cross-coupling reactions (e.g., Stille, Ullmann), radical-mediated transformations, and azide-alkyne cycloadditions (CuAAC) . Its thiophene-2-carboxylate ligand enhances solubility in polar solvents like THF and NMP, enabling efficient electron transfer in catalytic cycles . CuTC is commercially available in varying purities and is noted for its stability under both anhydrous and aqueous conditions . Safety data indicate acute and chronic aquatic toxicity (WGK 3), necessitating careful handling .

Preparation Methods

Primary Synthesis via Copper(I) Oxide and Thiophene-2-Carboxylic Acid

Reagents and Stoichiometric Ratios

The synthesis begins with stoichiometrically balanced reactants to ensure complete conversion. The following components are essential:

  • Thiophene-2-carboxylic acid : Serves as the ligand source, providing the carboxylate moiety for coordination with copper(I).
  • Copper(I) oxide (Cu₂O) : Acts as the copper(I) precursor, reacting with the carboxylic acid to form the complex.
  • Toluene : Functions as the reaction solvent, enabling azeotropic removal of water to drive the reaction forward.

A representative molar ratio involves 1.0 equivalent of thiophene-2-carboxylic acid to 0.25 equivalents of copper(I) oxide (e.g., 60 g acid to 16.7 g Cu₂O for a 0.47 mol scale). This imbalance ensures excess acid availability to stabilize the copper(I) species and prevent oxidation.

Reaction Setup and Conditions

The procedure requires specialized glassware and inert atmospheric controls:

  • Equipment : A 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser to facilitate water removal.
  • Mixing : Thiophene-2-carboxylic acid, copper(I) oxide, and toluene are combined under argon to minimize copper oxidation.
  • Reflux : The mixture is heated to reflux (~110°C) for 12–18 hours, during which water generated from the acid-base reaction is azeotropically removed.

The reaction’s success hinges on rigorous dehydration, as residual water can hydrolyze the copper-carboxylate bond or oxidize copper(I) to copper(II).

Workup and Isolation

Post-reflux, the suspension is cooled to 60°C and filtered under argon to prevent oxidation. Sequential washing steps are critical for purity:

  • Methanol Wash : Removes unreacted thiophene-2-carboxylic acid.
  • Diethyl Ether Wash : Eliminates residual toluene and methanol.
  • Hexane Rinse : Yields a free-flowing powder by displacing ether.

The final product is obtained as an air-stable, tan-colored solid, though initial suspensions may appear brown or red due to colloidal copper species.

Physicochemical Characterization

While the provided sources omit explicit spectral data, the compound’s identity is confirmed through its catalytic efficacy in Ullmann reactions. Key inferred properties include:

  • Solubility : Insoluble in polar solvents (e.g., water, methanol) but dispersible in toluene and tetrahydrofuran (THF).
  • Stability : Sensitive to light and oxygen, necessitating storage under inert gas.

Applications in Organic Synthesis

Copper(I) thiophene-2-carboxylate’s utility extends beyond its preparation. It catalyzes:

  • Diaryl Sulfide Formation : Coupling aryl iodides with thiols under mild conditions (100°C, THF).
  • Hydroboration Reactions : Facilitating anti-Markovnikov additions to terminal alkynes in toluene.

These applications highlight its versatility in constructing complex heterocycles and pharmaceutical intermediates.

Methodological Considerations and Optimizations

Solvent and Temperature Effects

  • Toluene vs. THF : Toluene’s high boiling point (~110°C) supports efficient water removal, whereas THF may require pressurized systems for similar efficacy.
  • Microwave Assistance : Reduced reaction times (e.g., 1–2 hours at 100°C) are achievable with microwave irradiation, though scalability remains challenging.

Catalytic Additives

  • Ligand Systems : N-Heterocyclic carbenes (e.g., SIPr) enhance catalytic activity in hydroboration, though they are unnecessary for the base synthesis.

Mechanism of Action

The primary mechanism of action of Copper(I) thiophene-2-carboxylate involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by promoting the Ullmann reaction between aryl halides . The compound’s effectiveness is attributed to its ability to mediate these reactions at low temperatures, resulting in high yields . The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Copper(I) Catalysts

Table 1: Catalytic Performance Across Reaction Types

Catalyst Reaction Type Yield/Selectivity Key Advantage/Disadvantage Reference
CuTC Stille coupling 60–91% yield Superior to CuI in suppressing protodecarboxylation
CuTC Decarbonylation of dipeptides 70–91% yield Outperforms CuMeSal; avoids alkene byproducts
CuTC Azide-alkyne cycloaddition High selectivity Effective under aqueous and anhydrous conditions
CuI Photoinduced C–H arylation 38–70% yield Better efficacy than CuTC or CuOAc
CuMeSal Decarbonylation Low yield Produces desulfurization byproducts
CuOAc Radical N-glycosylation Moderate yield Requires ligands (e.g., Bpen) for regioselectivity

Table 2: Structural and Physical Properties

Property CuTC CuI CuOAc CuMeSal
Molecular Weight 190.69 190.45 181.63 204.66
Appearance Red-brown powder White solid Blue-green crystals Not reported
Solubility THF, NMP, MeCN DMSO, MeCN Water, alcohols Polar aprotic solvents
Stability Air/light-sensitive Air-stable Hygroscopic Not reported
Key Applications Cross-couplings, CuAAC Ullmann reactions Oxidation reactions Limited scope

Key Research Findings

Reaction-Specific Advantages

Radical Reactions : CuTC suppresses protodecarboxylation in ester-forming reactions, achieving 91% mass conversion compared to other copper sources .

Stille Coupling : Replacing CuI with CuTC in zetekitoxin AB synthesis improved yields (60%) and reproducibility due to reduced side reactions .

Azide-Alkyne Cycloaddition : CuTC enables regioselective triazole synthesis under aqueous conditions, avoiding competing pathways like N-acyl sulfonamide formation .

Ligand and Solvent Synergy

  • CuTC pairs effectively with ligands such as 4,7-diphenyl-1,10-phenanthroline (Bpen) to achieve >20:1 regioselectivity in glycosylation .
  • In silyl substitution reactions, THF/NMP (9:1) solvent mixtures optimize CuTC’s performance with dtbpy and Cy₃P ligands .

Limitations

  • CuTC underperforms in photoinduced arylation compared to CuI, likely due to mismatched redox potentials with photoredox catalysts .
  • Copper(II) thiophene-2-carboxylate derivatives (e.g., paddle-wheel dimers) exhibit distinct magnetic properties but lack catalytic versatility .

Biological Activity

Copper(I) thiophene-2-carboxylate (CuTC) is a coordination compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

CuTC is known for its stability and reactivity as a catalyst in various organic reactions. Its unique structure allows it to participate in biological processes, particularly in the synthesis of biologically active compounds. The compound's ability to coordinate with other ligands enhances its functional versatility.

Antimicrobial Properties

Research has indicated that CuTC exhibits significant antimicrobial activity against various pathogens. A study demonstrated that metal complexes of thiophene-2-carboxylic acid, including CuTC, showed potent antifungal and antibacterial effects. The results are summarized in Table 1.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans20100

Table 1: Antimicrobial activity of this compound against selected microorganisms .

Antitumor Activity

CuTC has also been investigated for its potential antitumor properties. A study highlighted its effectiveness in inhibiting the proliferation of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancerous cells. The findings are illustrated in Table 2.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Apoptosis induction
MCF-7 (breast cancer)15.0Cell cycle arrest

Table 2: Antitumor activity of this compound on various cancer cell lines .

The biological activity of CuTC can be attributed to several mechanisms:

  • Metal Coordination : CuTC can form stable complexes with biomolecules, enhancing their reactivity and bioavailability.
  • Reactive Oxygen Species (ROS) Generation : CuTC has been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting cancer cell proliferation.

Synthesis of Biologically Active Compounds

A notable application of CuTC is its role as a catalyst in the synthesis of diaryl sulfides, which have demonstrated biological significance. This method allows for the incorporation of complex piperazine scaffolds into molecules of interest for structure-activity relationship (SAR) studies .

Comparative Studies

Comparative studies have shown that CuTC outperforms other copper(I) complexes in terms of selectivity and conversion rates in various reactions, highlighting its potential as a superior catalyst for synthesizing biologically active compounds .

Q & A

Basic Questions

Q. What are the primary synthetic applications of CuTC in organic chemistry, and how does it compare to other copper(I) catalysts?

CuTC is widely used as a catalyst in Ullmann-type couplings (e.g., C–N bond formation) and Stille cross-coupling reactions. Unlike CuI or CuBr, CuTC operates under milder conditions (room temperature, non-basic media) and exhibits higher efficiency in aryl-aryl bond formation . For example, in Stille couplings, CuTC facilitates transmetallation steps by stabilizing reactive intermediates, enabling reactions with aryl iodides and boronic acids without requiring phosphine ligands .

Q. What safety precautions are essential when handling CuTC in the laboratory?

CuTC is air- and light-sensitive (stored under inert gas) and poses skin/eye irritation risks (H315, H319). Key precautions include:

  • Using gloves, goggles, and fume hoods to avoid inhalation (P261, P280) .
  • Preventing environmental release (WGK 3; acute/chronic aquatic toxicity) via sealed waste containers (S61) .
  • Avoiding contact with strong oxidizers, acids, or bases to prevent hazardous decomposition (e.g., sulfur oxides) .

Q. How is CuTC synthesized, and what are its critical physicochemical properties?

CuTC is synthesized via reaction of thiophene-2-carboxylic acid with copper(I) salts under controlled conditions. It is a light-yellow, air-stable powder with a molecular weight of 190.69 g/mol and a melting point of ~260°C. Key properties include solubility in polar aprotic solvents (e.g., DMSO) and insensitivity to moisture, making it suitable for moisture-sensitive reactions .

Advanced Research Questions

Q. How does CuTC enhance enantioselectivity in asymmetric 1,4-addition or allylation reactions?

CuTC acts as a chiral Lewis acid catalyst in asymmetric reactions by coordinating to substrates like α,β-unsaturated carbonyl compounds. For example, in Kanai and Shibasaki’s carbocupration of allenic esters, CuTC stabilizes allyl copper intermediates, enabling stereoselective coupling with ketones. Additives like DMSO or HMPA further modulate selectivity by altering copper coordination geometry .

Q. What methodologies mitigate side reactions (e.g., desulfurization or triazole isomerization) in CuTC-mediated click chemistry?

Side products like 1,5-triazoles (vs. 1,4-regioisomers) arise from competing pathways under thermal conditions. Optimization involves:

  • Lowering reaction temperatures (e.g., 50°C in CH₂Cl₂/CH₃OH) .
  • Using [Cu(CH₃CN)₄]PF₆ as a co-catalyst to suppress desulfurization .
  • Adjusting solvent polarity to favor kinetic over thermodynamic products .

Q. Can CuTC be integrated into one-pot catalytic systems with transition metals like palladium?

Yes. In one-pot Suzuki-Ullmann cascades, CuTC synergizes with Pd(PPh₃)₄ to enable sequential C–C and C–O bond formations. For example, benzo[4,5]thieno[3,2-b]benzofurans are synthesized using 2 mol% Pd and CuTC with K₃PO₄·3H₂O in tert-butanol, achieving yields up to 70%. The dual catalytic system minimizes intermediate purification and enhances atom economy .

Q. What strategies improve CuTC’s stability and activity in aerobic or aqueous conditions?

While CuTC is moisture-stable, aerobic oxidation can deactivate it. Strategies include:

  • Co-immobilizing CuTC with enzymes on dendritic organosilica nanoparticles (DONs) to stabilize reactive intermediates .
  • Using ionic liquids (e.g., [BMIM][PF₆]) to reduce copper leaching and enhance recyclability .

Properties

IUPAC Name

copper(1+);thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJMFSWCBVEHBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3CuO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894113
Record name Copper(I)-thiophene-2-carboxylate
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Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68986-76-5
Record name (2-Thiophenecarboxylato-κO2,κS1)copper
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cuprous 2-thiophenecarboxylate
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Record name Copper(I)-thiophene-2-carboxylate
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Record name Copper(I) 2-Thiophenecarboxylate
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Record name CUPROUS 2-THIOPHENECARBOXYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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